

# Application Notes and Protocols for CHIR99021 in Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

CHIR99021, a highly selective and potent inhibitor of glycogen synthase kinase 3 (GSK-3), has become an indispensable tool in the field of stem cell biology and organoid research.[1][2] Its primary mechanism of action involves the activation of the canonical Wnt/ $\beta$ -catenin signaling pathway, which is crucial for maintaining stem cell pluripotency, promoting self-renewal, and directing differentiation during organogenesis.[1][3] By inhibiting GSK-3, CHIR99021 prevents the degradation of  $\beta$ -catenin, leading to its accumulation and translocation to the nucleus, where it activates Wnt target genes.[1][2] This application note provides a comprehensive overview of the use of CHIR99021 in various organoid cultures, including detailed protocols and quantitative data to guide researchers in their experimental design.

### **Quantitative Data Summary**

The optimal concentration and timing of CHIR99021 application are critical and vary depending on the organoid type and the desired outcome. The following tables summarize the quantitative effects of CHIR99021 across different organoid models as reported in the literature.

Table 1: Dose-Dependent Effects of CHIR99021 on Cerebral Organoids



| Concentrati<br>on | Effect on<br>Organoid<br>Size | Effect on<br>Cell<br>Proliferatio<br>n (KI67) | Effect on<br>Apoptosis<br>(c-Cas3) | Effect on<br>Neuronal<br>Markers<br>(DCX) | Reference |
|-------------------|-------------------------------|-----------------------------------------------|------------------------------------|-------------------------------------------|-----------|
| 1 μΜ              | Increased                     | 1.5-fold increase                             | 1.3-fold reduction                 | No significant change                     | [4][5]    |
| 10 μΜ             | Decreased                     | 1.6-fold reduction                            | 3-fold reduction                   | 7.8-fold<br>decrease                      | [4][5]    |
| 50 μΜ             | Arrested growth               | Not reported                                  | Not reported                       | Not reported                              | [4][5]    |

Table 2: CHIR99021 Concentration in Various Organoid Culture Protocols



| Organoid Type           | Cell Source                | Concentration     | Purpose                                    | Reference   |
|-------------------------|----------------------------|-------------------|--------------------------------------------|-------------|
| Intestinal<br>Spheroids | hPSC-derived<br>HIOs       | 1 μΜ              | Enhance growth rate                        | [6][7]      |
| Intestinal<br>Organoids | Mouse Lgr5+<br>stem cells  | 3 μΜ              | Maintain self-<br>renewal                  | [8]         |
| Kidney<br>Organoids     | iPSCs                      | 7-12 μM (initial) | Induction of posterior primitive streak    | [9][10][11] |
| Kidney<br>Organoids     | iPSCs                      | 1 μM (later)      | Development of nephron structures          | [9][10][11] |
| Liver Organoids         | iPSCs                      | 4 μΜ              | Endodermal<br>differentiation              | [12]        |
| Liver Organoids         | Mouse liver progenitors    | Not specified     | Maintain<br>bipotential stage              | [13]        |
| Inner Ear<br>Organoids  | Mouse ESCs                 | 3 μΜ              | Promote induction of otic vesicles         | [14]        |
| Alveolar<br>Organoids   | Human alveolar progenitors | Not specified     | Required for formation and differentiation | [15]        |

## **Signaling Pathways and Experimental Workflows**

Visualizing the underlying biological pathways and experimental procedures is essential for understanding the role of CHIR99021 in organoid development.



#### Wnt/β-catenin Signaling Pathway Activation by CHIR99021



#### Click to download full resolution via product page

Caption: CHIR99021 inhibits GSK-3, leading to β-catenin stabilization and gene transcription.





General Workflow for Kidney Organoid Generation using CHIR99021

Click to download full resolution via product page

Caption: A multi-stage protocol for kidney organoid differentiation from iPSCs using CHIR99021.

### **Detailed Experimental Protocols**

The following protocols are adapted from published literature and provide a starting point for the use of CHIR99021 in organoid cultures. Optimization may be required for specific cell lines and experimental conditions.

# Protocol 1: Generation of Cerebral Organoids with CHIR99021[4][5]







This protocol describes the use of CHIR99021 to modulate the development of cerebral organoids derived from human pluripotent stem cells (hPSCs).

#### Materials:

- hPSCs
- Embryoid body (EB) formation medium
- · Neural induction medium
- Neuronal differentiation medium
- CHIR99021 (stock solution in DMSO)
- DMSO (vehicle control)
- Dual SMAD inhibitors (e.g., Noggin, SB431542)
- Low-adhesion culture plates
- · Orbital shaker

#### Procedure:

- EB Formation: Generate EBs from hPSCs using standard protocols.
- Neural Induction: On day 5, transfer EBs to neural induction medium containing dual SMAD inhibitors.
- Neuronal Differentiation and CHIR99021 Treatment:
  - On day 14, transfer the organoids to neuronal differentiation medium.
  - $\circ$  Prepare differentiation medium supplemented with the desired final concentration of CHIR99021 (e.g., 1  $\mu$ M or 10  $\mu$ M) or an equivalent volume of DMSO for the control group.
  - Culture the organoids on an orbital shaker for long-term differentiation.



- Replace the medium every 2-3 days with fresh differentiation medium containing the respective treatment (CHIR99021 or DMSO).
- Analysis: Harvest organoids at desired time points (e.g., day 35) for analysis. Assess organoid size through imaging and perform immunohistochemistry for markers of proliferation (KI67), apoptosis (cleaved caspase-3), and neuronal differentiation (DCX, TUJ1).

# Protocol 2: Generation and Maintenance of Intestinal Organoids[6][8][16][17]

This protocol outlines the establishment of intestinal organoids from isolated crypts and the use of CHIR99021 to enhance their growth.

#### Materials:

- Mouse small intestine
- Chelation buffer (e.g., 2 mM EDTA in PBS)
- Matrigel
- Organoid growth medium (e.g., Advanced DMEM/F12)
- Growth factors: EGF, Noggin, R-spondin1
- CHIR99021 (3 μM)
- Valproic acid (1 mM) (optional, for maintaining stemness)[8]
- 24-well culture plates

#### Procedure:

- Crypt Isolation:
  - Isolate the small intestine and wash with cold PBS.



- Cut the intestine into small pieces and incubate in chelation buffer for 30 minutes on ice.
- Vigorously shake the tissue fragments to release the crypts.
- Collect the crypt-containing supernatant and centrifuge to pellet the crypts.
- Organoid Seeding:
  - Resuspend the isolated crypts in Matrigel.
  - Plate 50 μL domes of the Matrigel-crypt suspension into a pre-warmed 24-well plate.
  - Allow the Matrigel to polymerize at 37°C for 15-20 minutes.
- · Organoid Culture:
  - Overlay the Matrigel domes with 500 μL of organoid growth medium supplemented with EGF, Noggin, R-spondin1, and 3 μM CHIR99021.
  - Culture at 37°C and 5% CO2.
  - Replace the medium every 2-3 days.
- Passaging: Passage the organoids every 7-10 days by mechanically disrupting them and replating in fresh Matrigel.

## Protocol 3: Generation of Kidney Organoids from iPSCs[9][10][11]

This protocol describes a suspension culture method for generating kidney organoids from iPSCs, utilizing a two-step CHIR99021 treatment.

#### Materials:

- iPSCs
- APEL 2 medium (or similar defined, animal component-free medium)
- CHIR99021



- FGF9
- Heparin
- · Low-adherent culture plates
- Orbital shaker (CO2 resistant)

#### Procedure:

- Stage I: Posterior Primitive Streak (PS) Induction (Days 0-4):
  - Dissociate iPSCs into single cells and seed them at an optimized density (e.g., 1.8-2.0 x 10<sup>4</sup> cells/cm<sup>2</sup>) on a low-adherent plate.
  - $\circ$  Culture in APEL 2 medium supplemented with a high concentration of CHIR99021 (e.g., 8  $\,$   $\mu\text{M}).$
  - Refresh the medium every two days.
- Stage II: Intermediate Mesoderm (IM) Induction (Days 4-7):
  - On day 4, replace the medium with APEL 2 medium containing a low concentration of CHIR99021 (1 μM), FGF9 (200 ng/mL), and Heparin (1 μg/mL).
  - o Continue the suspension culture on an orbital shaker.
- Stage III: Nephron Structure Development (Day 7 onwards):
  - On day 7, aggregate the cells and continue culture in the Stage II medium.
  - The organoids will gradually develop nephron-like structures.
  - Maintain the organoids by changing the medium every 2-3 days. Organoids can be maintained for up to 25 days or longer.

### Conclusion



CHIR99021 is a powerful small molecule that has significantly advanced organoid research by providing a reliable method to activate the Wnt/β-catenin pathway. Its applications are diverse, ranging from enhancing the proliferation and maintenance of intestinal stem cells to directing the stepwise differentiation of pluripotent stem cells into complex organoids like those of the brain and kidney.[4][6][9] The provided data and protocols serve as a valuable resource for researchers aiming to incorporate CHIR99021 into their organoid culture systems, facilitating the development of more robust and physiologically relevant in vitro models for disease modeling, drug screening, and regenerative medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. reprocell.com [reprocell.com]
- 2. agscientific.com [agscientific.com]
- 3. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism -PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dosedependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dosedependent regulation of apoptosis, proliferation, differentiation and migration | PLOS One [journals.plos.org]
- 6. Generation of Highly Expandable Intestinal Spheroids Composed of Stem Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Niche-independent high-purity cultures of Lgr5+ intestinal stem cells and their progeny PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generating Kidney Organoids in Suspension from Induced Pluripotent Stem Cells -PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Generating Kidney Organoids in Suspension from Induced Pluripotent Stem Cells [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Generation of liver bipotential organoids with a small-molecule cocktail PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Wnt Signaling Enhances Inner Ear Organoid Development in 3D Culture -PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for CHIR99021 in Organoid Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593336#compound-name-application-in-organoid-cultures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com